Nickel(2+);triethylphosphane;dichloride Nickel(2+);triethylphosphane;dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16570679
InChI: InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C12H30Cl2NiP2
Molecular Weight: 365.91 g/mol

Nickel(2+);triethylphosphane;dichloride

CAS No.:

Cat. No.: VC16570679

Molecular Formula: C12H30Cl2NiP2

Molecular Weight: 365.91 g/mol

* For research use only. Not for human or veterinary use.

Nickel(2+);triethylphosphane;dichloride -

Specification

Molecular Formula C12H30Cl2NiP2
Molecular Weight 365.91 g/mol
IUPAC Name nickel(2+);triethylphosphane;dichloride
Standard InChI InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Standard InChI Key RZHIALGQQJESEK-UHFFFAOYSA-L
Canonical SMILES CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2]

Introduction

Structural and Electronic Characteristics

Nickel(II) triethylphosphine dichloride belongs to the family of four-coordinate nickel(II) phosphine complexes, which exhibit geometric isomerism depending on ligand field strength and steric factors. The compound’s geometry is influenced by the electronic nature of triethylphosphine (P(C2H5)3\text{P}(\text{C}_2\text{H}_5)_3), a stronger σ-donor and weaker π-acceptor compared to triphenylphosphine (P(C6H5)3\text{P}(\text{C}_6\text{H}_5)_3) .

Table 1: Hypothetical Structural Parameters of Nickel(II) Triethylphosphine Dichloride

ParameterTetrahedral IsomerSquare Planar Isomer
Ni–P bond length (Å)~2.32~2.24
Ni–Cl bond length (Å)~2.21~2.17
Magnetic SusceptibilityParamagneticDiamagnetic

Note: Data extrapolated from triphenylphosphine analogs .

Synthesis and Purification

Synthetic Routes

The compound is likely synthesized via ligand substitution reactions, analogous to the preparation of NiCl2[P(C6H5)3]2\text{NiCl}_2[\text{P}(\text{C}_6\text{H}_5)_3]_2 . A proposed method involves:

  • Dissolving anhydrous nickel(II) chloride (NiCl2\text{NiCl}_2) in ethanol or glacial acetic acid.

  • Adding triethylphosphine (P(C2H5)3\text{P}(\text{C}_2\text{H}_5)_3) dropwise under inert atmosphere.

  • Stirring the mixture until precipitation occurs.

  • Filtering and washing the product with cold ethanol to remove unreacted ligands .

Critical Factors:

  • Solvent polarity and temperature influence isomer distribution.

  • Excess phosphine ligand may favor the square planar isomer due to stronger field effects .

Industrial-Scale Production

Industrial synthesis would require optimized conditions for yield and purity, potentially involving:

  • Continuous flow reactors to enhance mixing.

  • Recrystallization from chlorinated solvents (e.g., dichloromethane) to isolate the desired isomer .

Physical and Chemical Properties

While direct data on NiCl2[P(C2H5)3]2\text{NiCl}_2[\text{P}(\text{C}_2\text{H}_5)_3]_2 is limited, its properties can be inferred from related complexes:

Table 2: Extrapolated Physical Properties

PropertyValue
Molecular Weight403.76 g/mol
Melting Point220–250 °C (decomposition)
SolubilitySoluble in DMSO, methanol
AppearanceDark green crystals or powder
StabilityHygroscopic; decomposes in air

Sources: Analogous data from .

Catalytic Applications

Nickel-phosphine complexes are widely employed in organic synthesis. Although NiCl2[P(C2H5)3]2\text{NiCl}_2[\text{P}(\text{C}_2\text{H}_5)_3]_2 is less studied, its potential uses include:

Cross-Coupling Reactions

Triphenylphosphine analogs catalyze Suzuki and Negishi couplings . The stronger electron-donating ability of triethylphosphine could enhance catalytic activity in such reactions by stabilizing nickel intermediates .

Hydrogenation and Hydrosilylation

Nickel complexes with smaller phosphine ligands (e.g., P(C2H5)3\text{P}(\text{C}_2\text{H}_5)_3) may exhibit improved selectivity in hydrogenation of alkenes due to reduced steric hindrance.

Hazard CategoryRisk Mitigation Strategies
Carcinogenicity (H350)Use fume hoods; avoid inhalation
Skin Irritation (H317)Wear nitrile gloves and lab coats
Environmental ToxicityDispose via certified waste streams

Adapted from nickel chloride safety data .

Comparative Analysis with Triphenylphosphine Analog

Table 4: Triphenylphosphine vs. Triethylphosphine Complexes

ParameterNiCl2[P(C6H5)3]2\text{NiCl}_2[\text{P}(\text{C}_6\text{H}_5)_3]_2NiCl2[P(C2H5)3]2\text{NiCl}_2[\text{P}(\text{C}_2\text{H}_5)_3]_2
Ligand Field StrengthModerateStronger σ-donor
Steric BulkHigh (phenyl groups)Low (ethyl groups)
Catalytic EfficiencyModerate in Suzuki reactions Potentially higher (untested)
Thermal StabilityStable up to 250 °C Likely lower due to ligand volatility

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